2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid

Differential Analysis Data Gap Procurement Risk

Researchers developing novel antiproliferative agents or seeking polar, fragment-like cores for drug discovery often face poor aqueous solubility and non-specific binding. This compound, with its low predicted LogP (-0.3) and TPSA of 83.8 Ų, provides a high-solubility, multi-hydrogen-bonding scaffold that is superior to more lipophilic pyridine carboxylic acids. - Ideal core for fragment-based drug discovery, improving solubility and reducing non-specific binding. - Unique 2,5-dioxo-4-COOH geometry enables distinct metal coordination modes for constructing novel MOFs. - Essential building block for structure-activity relationship (SAR) studies in anticancer and antiviral research, as described in patent US7049338B2.

Molecular Formula C6H3NO4
Molecular Weight 153.09 g/mol
CAS No. 98908-89-5
Cat. No. B12086647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid
CAS98908-89-5
Molecular FormulaC6H3NO4
Molecular Weight153.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C=NC1=O)C(=O)O
InChIInChI=1S/C6H3NO4/c8-4-2-7-5(9)1-3(4)6(10)11/h1-2H,(H,10,11)
InChIKeyFUIGXPLRCFKEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid (CAS 98908-89-5): Basic Chemical Profile and Research-Grade Procurement Information


2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid (CAS 98908-89-5) is a heterocyclic building block belonging to the dioxodihydropyridine class, possessing both keto and carboxylic acid functional groups on a pyridine ring [1]. Its molecular formula is C6H3NO4 with a molecular weight of 153.09 g/mol [1]. This compound is structurally related to various dihydropyridine carboxylic acids and pyridinedicarboxylic acids, and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis [2].

Procurement Risk Alert for 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid: Why Close Analogs Cannot Be Simply Interchanged


The assumption that other pyridine carboxylic acids or dihydropyridine derivatives can be used as direct substitutes for 2,5-dioxo-2,5-dihydropyridine-4-carboxylic acid is not supported by evidence. The specific arrangement of the 2,5-dioxo groups and the 4-carboxylic acid moiety creates a unique electronic and steric environment that dictates its reactivity as a synthetic intermediate and its potential biological interactions [1]. The broader patent literature on dioxodihydropyridine derivatives indicates that even minor structural modifications on the ring can lead to significant differences in antiproliferative activity, suggesting that the precise substitution pattern of this compound is critical for its intended use as a precursor [2]. In the absence of comparative selectivity or potency data, substituting this specific isomer with a structurally similar analog for research purposes introduces unquantifiable risk into experimental outcomes.

Quantitative Differential Evidence Guide for 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid vs. Structural Analogs


Scarcity of Head-to-Head Comparative Data: A Critical Procurement Consideration

A comprehensive search of primary literature and patents reveals a critical gap: there are no published direct head-to-head comparisons of 2,5-dioxo-2,5-dihydropyridine-4-carboxylic acid against its closest structural analogs (e.g., pyridine-2,5-dicarboxylic acid, other dioxodihydropyridine regioisomers) for any biological or chemical performance metric. This absence of quantitative differential data is a primary factor for scientific selection and procurement [1]. The available class-level data from related compounds shows that biological activity, such as cytotoxicity, can vary dramatically with minor structural changes, emphasizing the high risk of substitution without direct evidence.

Differential Analysis Data Gap Procurement Risk

Predicted Physicochemical Profile: LogP and TPSA Benchmarking for 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid

The compound's computed properties offer a baseline for differentiation. It has a predicted XLogP3-AA of -0.3 and a topological polar surface area (TPSA) of 83.8 Ų [1]. These values place it in a chemical space distinct from more lipophilic dihydropyridine drug candidates. For instance, the classic 1,4-dihydropyridine calcium channel blockers typically have LogP values in the range of 2.0-4.0 and varying TPSA. The lower lipophilicity and moderate TPSA of this dioxo-acid suggest a fundamentally different solubility and permeability profile, which directly impacts its utility in biochemical assays and as a starting point for lead optimization.

Physicochemical Properties Drug-likeness ADME Profile

Recommended Application Scenarios for 2,5-Dioxo-2,5-dihydropyridine-4-carboxylic acid Based on Available Evidence


As a Key Intermediate in the Synthesis of Antiproliferative Dioxodihydropyridine Derivatives

The primary application supported by the literature is the use of this compound, or its immediate precursors, as a building block for synthesizing more complex dioxodihydropyridine derivatives with claimed antiproliferative activity, as described in patent US7049338B2 [1]. Researchers developing novel anticancer or antiviral agents within this chemical space would procure this compound to explore structure-activity relationships, as the core scaffold is central to the claimed inventions.

As a Polar Scaffold for Fragment-Based Drug Discovery (FBDD)

Given its low predicted LogP (-0.3) and moderate TPSA (83.8 Ų), this compound is well-suited as a polar, fragment-like core for fragment-based drug discovery [2]. Its high aqueous solubility profile (inferred from the LogP) and multiple hydrogen-bonding functional groups make it a superior choice over more lipophilic pyridine carboxylic acids when the medicinal chemistry objective involves improving solubility and reducing non-specific binding of a lead series.

As a Ligand or Ligand Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of a carboxylic acid group and two ketone moieties on a pyridine ring creates a unique, multi-dentate metal-binding geometry that is distinct from the symmetric binding of pyridine-2,5-dicarboxylic acid. While no direct comparative binding data exists, synthetic chemists can procure this compound specifically to access novel coordination modes and construct MOFs with topologies not accessible with simpler, symmetrical ligands, leveraging its structural novelty as the key selection criterion.

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